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Compound of Interest

Compound Name:
tert-Butyl 4-iodo-5-methoxypyridin-

3-ylcarbamate

Cat. No.: B1371663 Get Quote

An In-depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

Introduction
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is a substituted pyridine derivative of

significant interest in the fields of medicinal chemistry and organic synthesis. Its unique

structural arrangement, featuring a reactive iodine atom, a methoxy group, and a Boc-protected

amine on a pyridine core, makes it a versatile and valuable building block for the synthesis of

complex heterocyclic molecules. Primarily utilized in early-stage drug discovery, this compound

serves as a key intermediate for introducing a substituted aminopyridine moiety into target

structures, a common scaffold in pharmacologically active agents. Its CAS Number is 1045858-

08-9. This guide provides a comprehensive overview of its chemical properties, a

representative synthetic approach, key reactivity patterns, and essential safety protocols,

tailored for researchers and drug development professionals.

Physicochemical Properties
The fundamental properties of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate are

summarized in the table below. These properties are essential for its handling, reaction setup,

and analytical characterization.
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Property Value Source

CAS Number 1045858-08-9

Molecular Formula C₁₁H₁₅IN₂O₃

Molecular Weight 350.15 g/mol

Appearance Solid

InChI

1S/C11H15IN2O3/c1-

11(2,3)17-10(15)14-7-5-13-6-

8(16-4)9(7)12/h5-6H,1-4H3,

(H,14,15)

InChI Key
DJFBRDYLSZPUPP-

UHFFFAOYSA-N

SMILES String
COc1cncc(NC(=O)OC(C)

(C)C)c1I

Synthesis and Mechanistic Rationale
While specific vendor documentation notes that analytical data is not routinely collected for this

compound, a plausible and efficient synthetic route can be designed based on established

organic chemistry principles. The synthesis logically starts from a more accessible precursor,

tert-butyl 5-methoxypyridin-3-ylcarbamate, followed by a regioselective iodination step.

Experimental Protocol: Representative Synthesis
Step 1: Synthesis of tert-Butyl 5-methoxypyridin-3-ylcarbamate This precursor can be

synthesized from 5-methoxy-3-aminopyridine through protection of the amino group with di-tert-

butyl dicarbonate (Boc₂O).

Dissolve 5-methoxy-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as

tetrahydrofuran (THF) or dichloromethane (DCM).

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-

dimethylaminopyridine (DMAP, 0.1 eq).
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Stir the reaction mixture at room temperature for 12-18 hours. The progress can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, concentrate the mixture under reduced pressure. The residue can be

purified by column chromatography on silica gel to yield the Boc-protected product.

Step 2: Iodination of tert-Butyl 5-methoxypyridin-3-ylcarbamate The key step is the

regioselective iodination at the C4 position. The electron-donating nature of the methoxy and

carbamate groups directs electrophilic substitution to the ortho and para positions. The C4

position is sterically accessible and electronically activated for iodination.

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like N,N-dimethylformamide

(DMF) or acetonitrile.

Cool the solution to 0 °C in an ice bath.

Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 to 1.2 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or

LC-MS.

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to

remove any unreacted iodine.

Extract the product with an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by recrystallization or column chromatography to obtain tert-butyl
4-iodo-5-methoxypyridin-3-ylcarbamate.
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Step 1: Boc Protection

Step 2: Regioselective Iodination

5-methoxy-3-aminopyridine

tert-Butyl 5-methoxypyridin-3-ylcarbamate

Boc₂O, DMAP
THF, RT

tert-Butyl 5-methoxypyridin-3-ylcarbamate

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

NIS
DMF, 0°C to RT

Click to download full resolution via product page

Caption: Synthetic pathway for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate.

Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from two key structural features: the carbon-iodine

bond and the Boc-protecting group.

Carbon-Iodine Bond Reactivity: The iodo-substituent at the C4 position is an excellent

leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling

reactions. This allows for the facile introduction of a wide variety of substituents at this

position. Common applications include:
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Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling

the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step

in synthesizing complex molecular scaffolds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the

construction of substituted diaminopyridines.

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for

the amine at the C3 position. It is stable under a wide range of reaction conditions, including

those used for cross-coupling. However, it can be cleanly and efficiently removed under

acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free amine, which

can then be used for subsequent functionalization, such as amide bond formation or

reductive amination.

This dual functionality allows for a logical and stepwise construction of complex molecules,

making it a powerful tool in library synthesis and lead optimization campaigns in drug discovery.

[1][2]
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Caption: Key reaction pathways for the title compound.
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Predicted Spectroscopic Data
While specific experimental spectra are not readily available, the expected spectroscopic

characteristics can be predicted based on the molecule's structure.[3][4][5]

¹H NMR:

A singlet for the nine equivalent protons of the tert-butyl group, expected around δ 1.5

ppm.

A singlet for the three protons of the methoxy group, expected around δ 3.8-4.0 ppm.

Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two

protons on the pyridine ring.

A broad singlet for the N-H proton of the carbamate, which may be exchangeable with

D₂O.

¹³C NMR:

Signals for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).

A signal for the methoxy carbon (~55-60 ppm).

A signal for the carbamate carbonyl carbon (~153 ppm).

Aromatic signals for the pyridine ring carbons, with the carbon bearing the iodine (C4)

expected to be at a relatively high field (low ppm value, ~90-100 ppm) due to the heavy

atom effect.

IR Spectroscopy:

A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.

A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725

cm⁻¹.
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C-O stretching vibrations for the methoxy and carbamate groups in the 1200-1300 cm⁻¹

region.

C-H stretching vibrations for the alkyl and aromatic groups just below and above 3000

cm⁻¹, respectively.

Safety and Handling
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is classified as acutely toxic if swallowed

and requires careful handling.

Hazard Classification: Acute Toxicity, Oral (Category 4).

GHS Pictogram: GHS07 (Exclamation Mark).

Hazard Statement: H302: Harmful if swallowed.

Precautionary Measures:

Prevention: Wear protective gloves, protective clothing, eye protection, and face

protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing

dust.[6]

Inhalation: If inhaled, move the person to fresh air and keep them comfortable for

breathing.[6]

Skin Contact: If on skin, wash with plenty of soap and water.[6]

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing.[6]

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Do NOT induce vomiting.[6]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
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Researchers should always consult the latest Safety Data Sheet (SDS) before handling this

chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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